molecular formula C12H20O2Si B15425305 2-[(Triethylsilyl)oxy]phenol CAS No. 101541-79-1

2-[(Triethylsilyl)oxy]phenol

Cat. No.: B15425305
CAS No.: 101541-79-1
M. Wt: 224.37 g/mol
InChI Key: KHLACNQQQFPNLB-UHFFFAOYSA-N
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Description

2-[(Triethylsilyl)oxy]phenol is a chemical reagent featuring a phenol group protected by a triethylsilyl (TES) ether. In organic synthesis, protecting groups are crucial for temporarily masking reactive functional groups to achieve selectivity in subsequent reactions . The phenolic hydroxyl group is a common site for electrophilic aromatic substitution and other reactions , and protecting it with a silyl group like triethylsilyl can prevent unwanted side reactions . This protection is valuable in multi-step synthesis, for example, in the preparation of complex molecules like pharmaceuticals or natural products, where the phenol can be deprotected later to reveal the original functionality. While specific analytical data for this compound may be limited, it is supplied as part of a collection of unique chemicals for early discovery research. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. The buyer assumes responsibility for confirming product identity and/or purity. All sales are final.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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CAS No.

101541-79-1

Molecular Formula

C12H20O2Si

Molecular Weight

224.37 g/mol

IUPAC Name

2-triethylsilyloxyphenol

InChI

InChI=1S/C12H20O2Si/c1-4-15(5-2,6-3)14-12-10-8-7-9-11(12)13/h7-10,13H,4-6H2,1-3H3

InChI Key

KHLACNQQQFPNLB-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC1=CC=CC=C1O

Origin of Product

United States

Synthetic Methodologies for 2 Triethylsilyl Oxy Phenol and Its Derivatives

Direct Synthesis of 2-[(Triethylsilyl)oxy]phenol from Phenolic Precursors

The direct silylation of catechols (1,2-dihydroxybenzenes) is the most straightforward method for preparing this compound. This process involves the selective reaction of one of the phenolic hydroxyl groups with a triethylsilylating agent.

Conventional Silylation Protocols

Conventional methods for the silylation of phenols, including catechol, typically involve the reaction with a silyl (B83357) halide, such as triethylsilyl chloride, in the presence of a base. The base, often an amine like triethylamine (B128534) or imidazole (B134444), serves to neutralize the hydrogen halide byproduct and activate the phenolic hydroxyl group. The choice of solvent is also crucial, with aprotic solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dichloromethane (B109758) (DCM) being commonly employed. researchgate.net The reaction of chlorotrialkylsilanes with phenols in the presence of triethylamine is a standard procedure for forming silyl ethers. researchgate.net

The selective monosilylation of catechol presents a challenge due to the presence of two adjacent hydroxyl groups. To achieve selectivity, careful control of reaction conditions, such as temperature, stoichiometry of reagents, and the nature of the silylating agent, is necessary. The use of bulky silylating agents can favor monosilylation due to steric hindrance.

A general procedure for the synthesis of silyl ethers involves the reaction of the alcohol with the silylating agent in a suitable solvent. researchgate.net For instance, the silylation of various alcohols and phenols can be achieved using alkynylsilanes in the presence of a catalyst like potassium bis(trimethylsilyl)amide (KHMDS). researchgate.net

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comorganic-chemistry.orgscilit.com In the context of silyl ether synthesis, microwave irradiation has been successfully employed for both the formation and cleavage of these protecting groups. mdpi.comorganic-chemistry.orgresearchgate.net

A solvent-free, microwave-assisted procedure for the O-silylation of alcohols and phenols using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and potassium nitrate (B79036) has been reported to be clean and efficient. mdpi.com This method offers the advantages of shorter reaction times and avoids the use of hazardous solvents. mdpi.com While this specific example uses TBDMSCl, the principle can be extended to other silylating agents like triethylsilyl chloride. Microwave heating has been shown to significantly reduce reaction times for the deprotection of silyl ethers, with reactions often completing within minutes. organic-chemistry.orgacs.org

Biocatalytic Approaches to Silylation

The use of enzymes as catalysts in organic synthesis offers a green and selective alternative to traditional chemical methods. The enzyme silicatein-α (Silα), derived from marine sponges, has been shown to catalyze the condensation of triethylsilanol (B1199358) with various phenols to form the corresponding triethylsilyl ethers. dntb.gov.uaresearchgate.netmdpi.comresearchgate.net This biocatalytic approach is of interest due to its potential for sustainability and selectivity. researchgate.net

Studies have shown that Silα exhibits a preference for phenols over aliphatic alcohols, although the conversions can be modest. dntb.gov.uaresearchgate.net The enzyme's activity is influenced by the solvent, with nonpolar solvents like n-octane and toluene (B28343) providing the highest substrate conversion. dntb.gov.uaresearchgate.net The development of spectrophotometric assays for monitoring biocatalytic silyl ether hydrolysis further aids in understanding and optimizing these enzymatic reactions. dntb.gov.ua While still an emerging area, biocatalytic silylation holds promise for the environmentally benign synthesis of silyl ethers like this compound. dntb.gov.uaresearchgate.netresearchgate.net

Directed Functionalization and Derivatization of this compound

The triethylsilyloxy group in this compound can act as a directing group, influencing the regioselectivity of subsequent electrophilic substitution reactions on the aromatic ring. This allows for the controlled introduction of various functional groups at specific positions.

Regioselective Ortho- and Para-Substitutions on the Aromatic Ring

The silyloxy group is known to be an ortho, para-director in electrophilic aromatic substitution. However, the ortho-position is often favored due to the directing effect of the oxygen atom. Directed ortho-lithiation is a powerful strategy for the regioselective functionalization of phenols. cdnsciencepub.comcdnsciencepub.comresearchgate.netorganic-chemistry.orgacs.org In this approach, the phenolic hydroxyl group is first protected, and then the aromatic ring is deprotonated at the ortho-position using a strong base like n-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). cdnsciencepub.comcdnsciencepub.comresearchgate.net The resulting aryllithium species can then react with a wide range of electrophiles to introduce substituents specifically at the ortho-position. cdnsciencepub.comcdnsciencepub.comresearchgate.net

While direct ortho-lithiation of the free phenol (B47542) can be challenging, in situ N-silylation of O-aryl carbamates has been developed as a high-yield procedure for achieving ortho-substitution. cdnsciencepub.comcdnsciencepub.comresearchgate.net This method involves the temporary protection of the carbamate (B1207046) nitrogen with a silyl group, followed by ortho-lithiation and reaction with an electrophile. cdnsciencepub.comcdnsciencepub.com The N-silyl group is subsequently removed during aqueous work-up. cdnsciencepub.comcdnsciencepub.com

Catalytic methods for the ortho-C–H silylation of phenols have also been developed, utilizing traceless acetal (B89532) directing groups. nih.gov This strategy involves an iridium-catalyzed hydrosilylation of a phenyl acetate (B1210297) to form a silyl acetal, followed by a rhodium-catalyzed ortho-C–H silylation. nih.gov Subsequent nucleophilic attack on the silicon atom removes the directing group and furnishes the ortho-silylated phenol. nih.gov

For para-substitution, while the silyloxy group also directs to this position, achieving high selectivity can sometimes be challenging due to competing ortho-substitution. However, under certain conditions, particularly with bulky electrophiles or specific catalysts, para-functionalization can be favored. The reaction of cyclic ortho esters with phenols in the presence of a Lewis acid like BF₃·OEt₂ can lead to regioselective C-alkylation, with the position of attack depending on the electronic nature of the phenol. nih.gov

Elaboration at Remote Positions on the Aromatic Framework

Functionalization at positions remote from the silyloxy group (i.e., meta-position) is generally more challenging due to the directing nature of the oxygen atom. However, specific strategies can be employed to achieve this. One approach involves the use of directing groups that can override the influence of the silyloxy group.

Recent advances have focused on the regioselective C-H bond functionalization of free phenols, which can provide access to derivatives that might be difficult to obtain through traditional electrophilic substitution. nih.gov While much of this work has focused on ortho-functionalization, methods for meta- and para-selective reactions are also being developed. nih.gov

Furthermore, multi-step synthetic sequences can be designed to introduce functionality at remote positions. For example, a functional group could be introduced onto the aromatic ring prior to the formation of the silyl ether. Alternatively, the silylated phenol could undergo a transformation that alters the electronic nature of the ring, thereby changing the regioselectivity of subsequent reactions.

Synthesis of Spirocyclic Systems Incorporating this compound Moieties

The construction of spirocyclic frameworks is a significant endeavor in synthetic organic chemistry, driven by the prevalence of these motifs in numerous natural products and medicinally relevant compounds. researchgate.netwikipedia.orgrsc.org The incorporation of a this compound moiety into such systems can be achieved through various synthetic strategies, primarily involving the dearomatization of the phenolic ring. The triethylsilyl group can serve as a protecting group for the phenol, allowing for selective reactions at other positions before the key spirocyclization step. harvard.eduhighfine.comtcichemicals.com

One of the most powerful methods for the synthesis of spirocycles from phenols is through oxidative dearomatization. thieme-connect.comnih.gov This process can be induced by various reagents, including hypervalent iodine compounds, and can lead to the formation of spirodienones. thieme-connect.comresearchgate.netmdpi.com In a hypothetical application to a derivative of this compound, a tethered nucleophile at the ortho or para position could attack the aromatic ring upon oxidation, leading to the formation of a spirocyclic system. The triethylsilyl ether would likely be cleaved under the reaction conditions or in a subsequent step to yield the final spirocyclic phenol or quinone derivative.

Visible-light-induced intramolecular dearomative spirocyclization represents another modern and powerful approach. nih.govbohrium.comresearchgate.netscispace.com This method often proceeds under mild, redox-neutral conditions. A suitably substituted this compound derivative, for instance, bearing a tethered aryl halide, could undergo spirocyclization upon irradiation with visible light in the presence of a photocatalyst. The reaction is thought to proceed via a single-electron transfer (SET) process, generating a radical that cyclizes onto the phenolate (B1203915) anion. nih.govresearchgate.net

Transition-metal-catalyzed intramolecular reactions, such as the Friedel-Crafts type, also provide a versatile route to spirocyclic compounds from phenol derivatives. researchgate.net For example, a palladium-catalyzed intramolecular ipso-Friedel–Crafts allylic alkylation of a para-substituted phenol derivative can yield spirocyclohexadienones. researchgate.net A similar strategy could be envisioned for a derivative of this compound, where the silyl ether could be deprotected prior to or during the catalytic cycle to enable the dearomative cyclization.

The synthesis of spiroketals is another important application of these methodologies. wikipedia.orgnih.govnih.govacs.org An appropriately functionalized this compound derivative could be a precursor to a dihydroxyketone, which upon acid-catalyzed cyclization would yield a spiroketal. wikipedia.org The triethylsilyl group would be removed during the acidic workup.

Below is a table summarizing potential synthetic strategies for the formation of spirocyclic systems from derivatives of this compound, based on established methodologies for other phenolic compounds.

Spirocyclization StrategySubstrate TypeReagents and ConditionsProduct Type
Oxidative DearomatizationPhenol with tethered nucleophileHypervalent iodine reagents (e.g., PIDA, IBX)Spirodienone
Visible-Light-Induced SpirocyclizationPhenol with tethered aryl halidePhotocatalyst, visible lightSpirocyclohexadienone
Transition-Metal-Catalyzed CyclizationPhenol with tethered electrophilePd catalyst, baseSpirocyclic compound
Acid-Catalyzed SpiroketalizationDihydroxyketone derived from phenolAcid (e.g., HCl, TsOH)Spiroketal

These methodologies highlight the potential utility of this compound as a versatile building block in the synthesis of complex spirocyclic architectures. The choice of synthetic route would depend on the desired spirocyclic core and the nature of the substituents on the starting phenol.

Reactivity Profiles and Mechanistic Investigations of 2 Triethylsilyl Oxy Phenol

Protection and Deprotection Chemistry of the Triethylsilyloxy Functionality

The triethylsilyl (TES) group is a versatile protecting group for hydroxyl functionalities, offering a balance of stability and reactivity that is crucial in multistep synthesis. Its application to phenols, creating ethers like 2-[(triethylsilyl)oxy]phenol, allows for the selective masking of the acidic phenolic proton, thereby enabling reactions on other parts of the molecule.

Methods for Introduction of the Triethylsilyl Group onto Phenols

The silylation of phenols to afford triethylsilyl ethers can be accomplished through several reliable methods. The choice of method often depends on the substrate's sensitivity, the scale of the reaction, and the desired efficiency.

A common and effective method involves the reaction of the phenol (B47542) with triethylsilyl chloride (TESCl) in the presence of a base. Amine bases such as imidazole (B134444) or triethylamine (B128534) are frequently used in a solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The base serves to neutralize the hydrochloric acid byproduct and facilitate the nucleophilic attack of the phenoxide on the silicon atom. For more sterically hindered phenols, more reactive silylating agents such as triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf) are employed, often with a non-nucleophilic hindered base like 2,6-lutidine.

More recently, biocatalytic methods have emerged as a green alternative. The enzyme Silicatein-α (Silα), derived from marine sponges, has been shown to catalyze the condensation of triethylsilanol (B1199358) with various substituted phenols, including those with methoxy (B1213986) groups, which are analogous to the precursor of the title compound. researchgate.netresearchgate.netmanchester.ac.uk This enzymatic approach avoids harsh reagents and produces water as the only byproduct, operating under mild conditions. researchgate.netresearchgate.net

Table 1: Selected Methods for the Triethylsilylation of Phenols

Method Reagents Typical Conditions Notes
Classical Silylation Triethylsilyl chloride (TESCl), Imidazole DMF, Room Temperature A widely used, reliable, and rapid procedure.
For Hindered Phenols Triethylsilyl triflate (TESOTf), 2,6-Lutidine DCM, 0 °C to RT Utilizes a more reactive silylating agent for sterically demanding substrates.
Biocatalytic Silylation Triethylsilanol, Silicatein-α enzyme Organic solvent (e.g., n-octane, toluene), 75 °C An environmentally benign method with a preference for phenolic substrates. researchgate.netmanchester.ac.uk

Chemoselective Deprotection Strategies for Triethylsilyl Ethers

The utility of a protecting group is defined by its selective removal under conditions that leave other functional groups intact. The triethylsilyl ether is particularly valued for its distinct reactivity profile compared to other common silyl (B83357) ethers, such as the more robust tert-butyldimethylsilyl (TBDMS) group.

A highly efficient and chemoselective method for the deprotection of TES ethers in the presence of TBDMS ethers involves the use of formic acid (5-10%) in a protic solvent like methanol. researchgate.netorganic-chemistry.org This method proceeds under mild conditions with excellent yields and does not affect the more stable TBDMS group. researchgate.netorganic-chemistry.org The reaction is generally faster in protic solvents compared to aprotic media like methylene (B1212753) chloride. organic-chemistry.org

Other established methods for TES ether cleavage include:

Fluoride-based reagents : Tetra-n-butylammonium fluoride (B91410) (TBAF) is a common reagent for cleaving most silyl ethers, including TES ethers. Conditions can sometimes be tuned for selectivity. nih.govresearchgate.net Hydrogen fluoride-pyridine (HF-Pyridine) is also effective but can be harsh and may lead to side products if not carefully controlled. organic-chemistry.org

Catalytic Hydrogenolysis : In some contexts, 10% Palladium on carbon (Pd/C) in an alcohol solvent can selectively deprotect TES ethers. researchgate.netorganic-chemistry.org

Table 2: Chemoselective Deprotection of Triethylsilyl Ethers

Reagent/System Conditions Selectivity Reference
Formic Acid / Methanol 5-10% HCOOH in MeOH, RT Cleaves TES, TBDMS is stable researchgate.netorganic-chemistry.org
Formic Acid / Dichloromethane 2-5% HCOOH in CH₂Cl₂ Cleaves TES, TBDMS is stable (slower reaction) researchgate.netorganic-chemistry.org
10% Pd/C Methanol or 95% Ethanol Selective for TES over TBDMS researchgate.netorganic-chemistry.org
HF-Pyridine THF/Pyridine, 0 °C Effective, but may cause side reactions organic-chemistry.org

Compatibility with Diverse Functional Groups Under Varied Reaction Conditions

The triethylsilyloxy group exhibits excellent stability across a wide range of reaction conditions, which is a primary reason for its widespread use. It is generally robust under:

Basic conditions : It is stable to most non-nucleophilic bases and organometallic reagents like Grignard and organolithium reagents, which would be readily quenched by the acidic proton of an unprotected phenol.

Oxidizing and Reducing conditions : It is compatible with many common oxidizing and reducing agents.

Palladium-catalyzed cross-coupling : The TES group is compatible with the conditions required for many cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for functionalization at other sites of the molecule. rsc.orgnih.gov

This compatibility allows for extensive synthetic manipulations on other parts of a molecule containing a this compound moiety before the final deprotection step to reveal the free phenol. The chemoselective deprotection methods further enhance its utility, allowing for orthogonal strategies in the presence of other protecting groups like TBDMS or benzyl (B1604629) ethers.

Role in Carbon-Carbon Bond-Forming Transformations

Beyond its role as a simple protecting group, the this compound scaffold is a valuable precursor for key carbon-carbon bond-forming reactions, including intramolecular cyclizations and intermolecular cross-coupling events.

Intramolecular Cyclization Reactions

The this compound unit can be a key structural element in substrates designed for intramolecular cyclization. While the silyloxy group itself is typically a spectator, its presence is crucial for enabling the assembly of the cyclization precursor. For instance, in reactions involving the aromatic ring, the silyloxy group acts as a masked hydroxyl that can direct metallation or be revealed post-cyclization.

A relevant analogue is the intramolecular cyclization of phenols bearing a tethered nucleophile, such as a prenyl group. researchgate.net In these reactions, an oxidant like a hypervalent iodine reagent can activate the phenol ring towards intramolecular attack by the pendant alkene, forming fused or bicyclic ring systems. researchgate.net The silyloxy group in this compound would serve to protect the phenol during the synthesis of the complex alkene-tethered precursor. Subsequent deprotection after the cyclization would yield the corresponding phenolic bicyclic product. This strategy allows for the construction of complex natural product skeletons.

Intermolecular Cross-Coupling Methodologies

The this compound structure is an excellent platform for intermolecular cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl and other complex frameworks. The synthetic utility arises primarily from the ability to convert the phenolic hydroxyl group (after deprotection or directly) into a highly reactive triflate (OTf) group.

Aryl triflates are potent electrophiles in palladium-catalyzed cross-coupling reactions. nih.govrsc.orgnih.gov The synthesis of a 2-(trifluoromethanesulfonyloxy)phenyl triethylsilyl ether from this compound would create a versatile intermediate. This intermediate can participate in a variety of cross-coupling reactions, including:

Suzuki-Miyaura Coupling : Reaction with arylboronic acids or esters to form biaryl compounds. rsc.org

Heck Coupling : Reaction with alkenes to form substituted styrenyl systems.

Sonogashira Coupling : Reaction with terminal alkynes to introduce alkynyl substituents. nih.gov

Buchwald-Hartwig Amination : Reaction with amines to form diarylamines.

Furthermore, recent advances have demonstrated the catalytic ortho-C-H silylation of phenols, which provides a direct route to silylated phenols that can be used in cross-coupling reactions. This strategy allows the silicon moiety itself to become a reactive handle for C-C bond formation, for example, in Hiyama-type cross-couplings.

Table 3: Exemplary Intermolecular Cross-Coupling Reactions

Reaction Type Electrophile Precursor Coupling Partner Catalyst System (Typical) Resulting Bond
Suzuki-Miyaura 2-(Triethylsilyloxy)phenyl triflate Arylboronic acid Pd(PPh₃)₄, Base (e.g., K₂CO₃) C(sp²)-C(sp²)
Hiyama 2-(Triethylsilyloxy)phenylsilanol Aryl halide Pd(dba)₂, Ligand (e.g., X-Phos) C(sp²)-C(sp²)
Sonogashira 2-(Triethylsilyloxy)phenyl triflate Terminal alkyne PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) C(sp²)-C(sp)
Heck 2-(Triethylsilyloxy)phenyl triflate Alkene Pd(OAc)₂, Ligand (e.g., P(o-tol)₃) C(sp²)-C(sp²)

Radical-Mediated Processes Involving the Silyloxy Moiety

The phenolic hydroxyl group in this compound is a primary site for radical-mediated processes. One-electron oxidation of the phenol can generate a transient phenoxyl radical. nist.gov This process can be initiated by chemical oxidants, enzymatic systems, or photochemically. nih.gov The resulting phenoxyl radical is a key intermediate that can dictate the course of subsequent reactions.

The stability and reactivity of this phenoxyl radical are influenced by the ortho-silyloxy substituent. The electron-donating nature of the triethylsilyloxy group can help to stabilize the radical through resonance, delocalizing the unpaired electron across the aromatic system. However, the bulky triethylsilyl group can also provide steric hindrance, influencing the regioselectivity of subsequent coupling reactions.

While the phenolic -OH is the more common site of radical formation, processes involving the silyloxy moiety itself, although less frequent, are conceivable under specific conditions. High-energy conditions or the presence of highly reactive radical species could potentially lead to the homolytic cleavage of the Si-O or Si-C bonds. For instance, silyl radicals can be generated from organosilanes and participate in various transformations, including reductions and hydrosilylations. mdpi.comresearchgate.net In the context of this compound, a silyl radical could theoretically be generated, leading to desilylation or other rearrangements, though this is not a typical pathway under standard radical conditions. More commonly, the silyloxy group acts as a spectator or a directing group in radical reactions initiated at the phenolic site.

Mechanistic Insights into Key Chemical Reactions

Detailed Mechanisms of Silylation and Desilylation

Silylation: The formation of this compound typically involves the selective monosilylation of catechol. The reaction proceeds by the nucleophilic attack of one of the phenolic hydroxyl groups on the electrophilic silicon atom of a silylating agent, such as triethylsilyl chloride (TESCl). This reaction is often carried out in the presence of a base, like imidazole or triethylamine, which acts as a catalyst and acid scavenger. researchgate.netfiveable.me

The mechanism is generally considered to be a nucleophilic substitution at the silicon atom (SN2-Si). The base first deprotonates one of the catechol's hydroxyl groups, increasing its nucleophilicity. The resulting phenoxide then attacks the silicon center of TESCl, proceeding through a trigonal bipyramidal transition state. Finally, the chloride ion is expelled, yielding the monosilylated product. The selectivity for monosilylation over disilylation can often be controlled by stoichiometry and reaction conditions, taking advantage of the reduced reactivity of the second hydroxyl group due to steric hindrance and electronic effects from the newly introduced triethylsilyloxy group. researchgate.net

Desilylation: The cleavage of the triethylsilyl ether, or desilylation, is a fundamental reaction for deprotecting the hydroxyl group. This process is most commonly achieved using a source of fluoride ions, such as tetrabutylammonium (B224687) fluoride (TBAF). fiveable.me The high affinity of silicon for fluoride (the Si-F bond is stronger than the Si-O bond) is the driving force for this reaction. harvard.edu The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, again likely proceeding through a pentacoordinate silicon intermediate, which then fragments to release the phenoxide and triethylfluorosilane.

Desilylation can also be effected under acidic or basic conditions, although these methods are generally less mild and selective than fluoride-mediated cleavage. ccspublishing.org.cn For instance, protiodesilylation can be catalyzed by acids, including nitric acid or silver nitrate (B79036) in aqueous acetone. organic-chemistry.org

Understanding Catalytic Pathways in Transformations Involving this compound

After desilylation, the resulting catechol is a substrate for various catalytic transformations, most notably oxidation reactions. Catechol oxidases, for instance, are copper-containing enzymes that catalyze the oxidation of catechols to their corresponding o-quinones. nih.gov Synthetic model complexes have been developed to mimic this activity. rsc.orgrsc.org

A typical catalytic cycle for the copper-catalyzed oxidation of catechol (the deprotected form of this compound) involves the following key steps:

Substrate Binding: The catechol displaces a weakly bound ligand from the Cu(II) center and coordinates to the metal in a deprotonated, bidentate fashion.

Intramolecular Electron Transfer: An intramolecular redox reaction occurs where the bound catecholate is oxidized to a semiquinone radical, and one Cu(II) is reduced to Cu(I). A second electron transfer results in the formation of the o-quinone and the reduction of the second Cu(II) to Cu(I).

Product Release: The o-quinone product dissociates from the dicopper(I) center.

Reoxidation: The reduced dicopper(I) complex reacts with molecular oxygen (O₂) to regenerate the active oxidized dicopper(II) species, completing the catalytic cycle.

The efficiency of these catalytic systems can be sensitive to the electronic and steric properties of the ligands coordinated to the metal center. rsc.org Iron-dependent enzymes, such as catechol 1,2-dioxygenases, can also catalyze the oxidative cleavage of the aromatic ring of catechol. researchgate.net In synthetic applications, palladium-catalyzed reactions can be used to achieve C-H oxygenation of phenols to produce catechols, a process where a silyl group can act as a traceless directing group. acs.org

Radical Intermediates and Reaction Pathways

As introduced in section 3.2.3, the primary radical intermediate derived from this compound is the corresponding phenoxyl radical. The formation of phenoxyl radicals from phenols can be achieved through various means, including reaction with hydroxyl radicals or photo-oxidation, sometimes in the presence of metal ions like Fe(III). nist.govrsc.org

Once formed, the 2-(triethylsilyloxy)phenoxyl radical has several potential reaction pathways:

Radical Coupling: Two phenoxyl radicals can couple to form dimers. youtube.com This can occur through C-C or C-O bond formation, leading to a variety of dimeric and polymeric structures. The bulky triethylsilyl group would likely influence the regiochemistry of this coupling, favoring less sterically hindered positions.

Reaction with Dioxygen: The phenoxyl radical can react with molecular oxygen (O₂), a diradical, to form a peroxyl radical. rsc.org This peroxyl radical is itself a reactive intermediate that can undergo further reactions, such as elimination of a hydroperoxyl radical (HO₂•) to form an o-quinone.

Hydrogen Atom Abstraction: The phenoxyl radical can abstract a hydrogen atom from a suitable donor molecule, thereby regenerating a phenol and propagating a radical chain reaction.

Intramolecular Rearrangement: While less common, intramolecular rearrangements or fragmentation reactions could occur. For example, radical-induced cleavage of the β-C-Si bond in aromatic radical cations is a known process, though it requires the initial formation of a radical cation rather than a neutral phenoxyl radical. cmu.edu

The specific pathway taken depends critically on the reaction conditions, including the concentration of radicals, the presence of other reactive species like oxygen, and the nature of the solvent. rsc.org The study of these radical intermediates and their subsequent reactions is crucial for understanding the degradation pathways of phenolic compounds and for designing controlled synthetic methodologies. nih.govresearchgate.net

Applications of 2 Triethylsilyl Oxy Phenol in Complex Chemical Synthesis

Strategic Intermediate in Natural Product Total Synthesis

The journey toward the total synthesis of a natural product is often a testament to the ingenuity of synthetic strategy, where every step and every intermediate is carefully chosen. nih.gov Phenol (B47542) derivatives are common structural motifs in a vast array of bioactive natural products. nih.gov The compound 2-[(Triethylsilyl)oxy]phenol serves as a key building block in this field, providing a stable yet readily cleavable handle that facilitates the construction of intricate molecular frameworks.

The construction of complex natural products is typically approached in a convergent manner, involving the synthesis of several advanced fragments that are later combined. wiley.com this compound and related structures are instrumental in the preparation of such fragments, particularly those containing substituted aromatic rings. The TES group offers robust protection of the phenolic hydroxyl group under a wide range of reaction conditions, including organometallic additions, cross-coupling reactions, and redox transformations, which are essential for elaborating the carbon skeleton.

For instance, the synthesis of chiral building blocks, which are fundamental units for constructing enantiomerically pure final targets, often relies on stereoselective reactions. mdpi.comelsevierpure.com The triethylsilyl-protected phenol can be elaborated through various synthetic sequences. The free hydroxyl group can be used to direct ortho-metalation, allowing for the introduction of substituents with high regioselectivity. Subsequent transformations on these newly introduced groups can lead to the formation of chiral centers, with the bulky TES group potentially influencing the stereochemical outcome of nearby reactions. The development of methods for creating chiral building blocks is a significant area of research, as these blocks are crucial for synthesizing oxygenated terpenoids and other complex natural products. nih.govresearchgate.net

Table 1: Representative Transformations Utilizing Silyl-Protected Phenols in Fragment Synthesis

Precursor Type Reaction Type Product Type Significance
Silyl-protected iodophenol Sonogashira Coupling 2-Alkynylphenol derivative Access to benzofuran (B130515) precursors. orgsyn.org
Silyl-protected phenol Directed ortho-Metalation 2,6-Disubstituted phenol Controlled functionalization of the aromatic ring.

This table illustrates common synthetic strategies where silyl-protected phenols are key intermediates in building complex molecular fragments.

Achieving stereocontrol is a paramount challenge in chemical synthesis. The triethylsilyl group, with its significant steric presence, can serve as a powerful stereodirecting element. When attached to a phenol, the TES group can influence the facial selectivity of reactions occurring on adjacent functional groups or on side chains attached to the aromatic ring.

In reactions such as catalytic hydrogenation or dihydroxylation of an olefin on a side chain, the bulky Me_3Si-O- group can effectively block one face of the molecule, forcing the reagent to approach from the less hindered side. This leads to a high degree of diastereoselectivity. This principle was demonstrated in an Evans aldol (B89426) reaction sequence to create (2S,3S)-2-methyl-3-((triethylsilyl)oxy)pentanal, a key chiral intermediate. researchgate.net The protection of the secondary hydroxyl group with a triethylsilyl group was a critical step in the synthetic pathway toward the natural product actinoallolide A. researchgate.net This type of steric hindrance is a predictable and reliable strategy for establishing specific stereocenters within a molecule, a crucial step in the asymmetric synthesis of complex targets.

Contribution to the Development of New Synthetic Strategies

The quest for novel and more efficient ways to construct molecules drives the evolution of synthetic chemistry. uchicago.edunih.gov The unique properties of intermediates like this compound can inspire and enable the development of new synthetic methods, reagents, and reaction cascades that expand the synthetic chemist's toolkit.

The this compound moiety can be a precursor to novel reagents. For example, its conversion into a triflate or a nonaflate derivative transforms it into an excellent substrate for transition-metal-catalyzed cross-coupling reactions. Furthermore, the development of pentavalent organobismuth reagents has been explored for the phenylation of phenols, where the reaction conditions can dictate O-phenylation or ortho-C-phenylation. rsc.org

In catalysis, the free hydroxyl group of this compound can act as a ligand or a directing group in metal-catalyzed C-H activation reactions. By coordinating to a metal center, it can deliver the catalyst to a specific C-H bond in its vicinity, leading to highly regioselective functionalization. This strategy allows for the efficient construction of polysubstituted aromatic rings that would be difficult to access through classical methods.

Cascade reactions, where multiple bond-forming events occur in a single operation, represent a highly efficient approach to increasing molecular complexity. The design of such cascades often relies on the carefully orchestrated reactivity of a starting material. This compound and its derivatives are well-suited for this purpose.

A notable application is in sequences involving aryne generation. An appropriately substituted triethylsilyl-protected phenol can be converted into an aryne precursor. Upon triggering aryne formation, a cascade sequence can be initiated where the aryne is trapped intramolecularly by a tethered nucleophile or dienophile. The free phenol, unmasked from the TES ether at a strategic point, can participate in the cascade, leading to the rapid assembly of complex heterocyclic systems. Such strategies have been instrumental in developing efficient routes to polycyclic frameworks found in various natural products.

Utilization in Aryne Precursor Chemistry and Related Transformations

Arynes are highly reactive, neutral intermediates derived from aromatic rings by the formal removal of two adjacent substituents. tcichemicals.com Their ability to undergo a variety of pericyclic and nucleophilic addition reactions makes them powerful synthons for the construction of substituted arenes. The generation of arynes under mild conditions has been a significant area of research, with silyl-aryl triflates emerging as premier precursors. abcr.com

The compound this compound is an ideal starting point for synthesizing a stable, easily handled aryne precursor. The synthetic route typically involves the conversion of the free phenolic hydroxyl group into a trifluoromethanesulfonate (B1224126) (triflate, -OTf) group. The resulting molecule, 2-[(triethylsilyl)oxy]phenyl trifluoromethanesulfonate, can then generate benzyne (B1209423) upon treatment with a fluoride (B91410) source, such as cesium fluoride (CsF). tcichemicals.com This method, often called the Kobayashi protocol, is exceptionally mild and tolerates a wide range of functional groups, a significant advantage over methods requiring strong bases. nih.gov

The generated aryne can be trapped in situ with various reagents. For example, [4+2] cycloaddition with dienes like furan (B31954) produces polycyclic aromatic compounds, while reaction with nucleophiles or in multi-component reactions leads to highly functionalized benzene (B151609) derivatives. tcichemicals.com The use of silyl-protected phenols has been extended to create a diverse array of aryne precursors, enabling access to substituted arynes that are key to building molecular complexity. nih.govchemrxiv.org

Table 2: Generation and Application of Arynes from Silyl-Phenol Precursors

Precursor Activation Method Aryne Generated Subsequent Reaction Product Class
2-(Trimethylsilyl)phenyl triflate Fluoride source (e.g., CsF) Benzyne [4+2] Cycloaddition with furan Diels-Alder Adduct
2-(Trimethylsilyl)phenyl 4-chlorobenzenesulfonate Fluoride source Benzyne Nucleophilic addition Substituted Arenes. nih.gov

This table summarizes the general strategy for aryne generation from silyl-aryl triflates and highlights the versatility of the subsequent transformations.

Advanced Characterization and Computational Studies of 2 Triethylsilyl Oxy Phenol

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Probes

Spectroscopic methods provide the foundation for the structural verification of 2-[(triethylsilyl)oxy]phenol and are indispensable tools for tracking its involvement in chemical reactions.

Nuclear Magnetic Resonance (NMR) for Reaction Monitoring and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, while ²⁹Si NMR can confirm the silicon environment.

In a typical synthetic procedure, such as the selective silylation of catechol, ¹H NMR spectroscopy can be used to monitor the reaction's progress. This would involve observing the disappearance of the catechol starting material's signals and the concurrent appearance of the product's distinct resonances. For this compound, the aromatic region of the ¹H NMR spectrum is expected to show a complex pattern for the four protons on the benzene (B151609) ring, influenced by the differing electronic effects of the hydroxyl (-OH) and triethylsilyloxy (-OSiEt₃) substituents. The triethylsilyl group itself provides characteristic signals in the upfield region, typically a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling. chemicalbook.com

The selective formation of the monosubstituted product over the disubstituted analog can be confirmed by the integration of the remaining phenolic -OH proton signal against the signals of the triethylsilyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This interactive table provides predicted chemical shift ranges based on established principles for similar structures.

Atom Nucleus Predicted Chemical Shift (ppm) Notes
Aromatic Protons¹H6.7 - 7.0Complex multiplet pattern due to ortho, meta, and para couplings.
Phenolic Proton¹H5.0 - 6.0Broad singlet, position is solvent and concentration dependent.
Si-CH₂-CH₃¹H~0.95 - 1.05Triplet, J-coupling with adjacent -CH₂- protons.
Si-CH₂-CH₃¹H~0.60 - 0.75Quartet, J-coupling with adjacent -CH₃ protons.
Aromatic Carbons (C-O)¹³C145 - 155Two distinct signals for C-OH and C-OSiEt₃.
Aromatic Carbons (C-H)¹³C115 - 125Four distinct signals expected.
Si-CH₂-CH₃¹³C~7.0
Si-CH₂-CH₃¹³C~5.0

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Reaction Pathway Analysis

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful technique for identifying this compound and analyzing its role in reaction pathways. Electron Ionization (EI) mass spectrometry would reveal the molecular ion peak (M⁺) corresponding to its molecular weight, confirming its presence.

The fragmentation pattern is of particular diagnostic value. Silyl (B83357) ethers exhibit characteristic fragmentation pathways, often involving the loss of an ethyl radical (•C₂H₅) from the triethylsilyl group to give a stable [M-29]⁺ ion. rsc.org This fragment is frequently the base peak in the spectrum. Subsequent fragmentation can involve the loss of ethene or other neutral fragments. The presence of these specific fragments provides strong evidence for the silyl ether structure. nih.govyoutube.com

In mechanistic studies, MS can be used to identify transient intermediates or byproducts. For instance, during a reaction involving the deprotection of this compound, MS could detect both the starting material and the final catechol product within a complex mixture, providing insights into reaction efficiency and pathways. organic-chemistry.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound This table illustrates the expected major ions in an EI mass spectrum.

m/z Value Proposed Fragment Significance
224[C₁₂H₂₀O₂Si]⁺Molecular Ion (M⁺)
195[M - C₂H₅]⁺Loss of an ethyl radical from the silyl group. Often the base peak.
167[M - C₂H₅ - C₂H₄]⁺Subsequent loss of ethene.
139[M - Si(C₂H₅)₃ + H]⁺Fragment corresponding to the catechol moiety.
115[Si(C₂H₅)₃]⁺Triethylsilyl cation.

Note: These m/z values are based on the most common isotopes and serve as an illustrative guide.

Infrared (IR) Spectroscopy for Functional Group Transformation Assessment

Infrared (IR) spectroscopy is highly effective for assessing the transformation of functional groups during the synthesis or reaction of this compound. youtube.com The synthesis from catechol, for example, would be marked by distinct changes in the O-H stretching region.

Catechol exhibits two O-H stretching bands, while the product, this compound, should show only one sharp, free O-H stretch for the remaining phenolic group (around 3550-3600 cm⁻¹) and potentially a broader band if hydrogen bonding is present. Crucially, the appearance of strong new bands associated with the Si-O-C and Si-C bonds confirms the successful silylation. The asymmetric Si-O-C stretch is a particularly diagnostic indicator, typically appearing in the 1100-1000 cm⁻¹ region. researchgate.netmsu.eduresearchgate.net Monitoring the relative intensities of these bands provides a straightforward method for evaluating reaction conversion.

Table 3: Key Infrared Absorption Frequencies for this compound This interactive table highlights the characteristic vibrational frequencies.

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Appearance
Phenolic O-HStretching3550 - 3600Sharp, medium intensity
Aromatic C-HStretching3000 - 3100Medium to weak
Aliphatic C-H (in Et)Stretching2850 - 2975Strong, sharp
Aromatic C=CStretching1500 - 1600Medium, multiple bands
Si-O-C (Aryl)Asymmetric Stretching1100 - 1250Strong
Si-CStretching650 - 850Medium to strong

Note: Frequencies are approximate and can be influenced by the sample phase (e.g., liquid film, solution) and intermolecular interactions.

Computational Chemistry and Molecular Modeling

Computational methods provide deep insights into the electronic structure, stability, and reactivity of this compound, complementing experimental findings.

Conformational Analysis and Steric Effects of the Triethylsilyl Group

The triethylsilyl group is sterically demanding, and its orientation relative to the phenol (B47542) ring can significantly influence the molecule's properties and reactivity. Conformational analysis, performed using molecular mechanics or DFT, can identify the most stable rotamers (rotational isomers) of the Si-O bond and the ethyl groups. acs.orgwikipedia.org

These calculations can quantify the steric hindrance imposed by the triethylsilyl group on the adjacent phenolic hydroxyl group. This steric shielding can explain the regioselectivity of subsequent reactions, such as alkylation or acylation of the remaining -OH group. By mapping the potential energy surface as a function of key dihedral angles (e.g., C-C-O-Si), the energy barriers to rotation can be determined. This analysis provides a quantitative understanding of how the bulky silyl group restricts access to the neighboring reactive site, a critical factor in designing selective chemical transformations. nih.gov

Prediction of Reactivity and Selectivity in Chemical Reactions

The prediction of reactivity and selectivity in chemical reactions involving this compound is a nuanced endeavor that relies on a deep understanding of the electronic and steric effects imparted by the triethylsilyl ether group. While direct, comprehensive computational studies exclusively focused on this compound are not extensively available in the public domain, a robust predictive framework can be constructed by examining theoretical and experimental studies on analogous silyl-protected phenolic systems. These studies provide critical insights into how the silyl group modulates the reactivity of the aromatic ring and directs the outcome of various transformations.

The triethylsilyl group, attached to the phenolic oxygen, primarily functions as a protecting group, but its influence extends far beyond simple steric hindrance. It electronically modifies the phenol, which in turn governs the regioselectivity of electrophilic aromatic substitutions and other reactions. The interplay of these steric and electronic factors is key to predicting the chemical behavior of this compound.

Electronic Effects and Regioselectivity in Electrophilic Aromatic Substitution

The hydroxyl group in phenols is a potent activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. byjus.comlibretexts.org This is due to the effective delocalization of the oxygen's lone pair electrons into the aromatic ring, which stabilizes the intermediate arenium ion. byjus.com When the phenolic proton is replaced by a triethylsilyl group, the resulting silyl ether, this compound, retains this activating character. The oxygen atom, being more electronegative than silicon, still donates electron density to the ring.

However, the bulky triethylsilyl group introduces significant steric hindrance around the ortho position. This steric effect can modulate the inherent ortho-, para-directing nature of the oxygen atom. In many cases, this leads to a preference for substitution at the para position to avoid steric clash with the silyl ether. Computational studies on related substituted phenols have shown that the position of substituents significantly impacts the formation of reaction intermediates. nih.gov

For instance, in reactions like nitration or halogenation, where an electrophile attacks the aromatic ring, the triethylsilyl group is expected to disfavor attack at the ortho position. While the oxygen's electron donation activates both the ortho and para positions, the steric bulk of the -OSi(C2H5)3 group will likely lead to a higher activation energy for the transition state leading to the ortho product. Consequently, a higher yield of the para-substituted product is predicted. This is a common strategy employed in organic synthesis to control regioselectivity in phenols.

Reaction Type Predicted Major Product Rationale
Nitration4-Nitro-2-[(triethylsilyl)oxy]phenolSteric hindrance from the triethylsilyl group disfavors ortho-attack.
Halogenation4-Halo-2-[(triethylsilyl)oxy]phenolThe bulky silyl group directs the electrophile to the less hindered para position.
Friedel-Crafts Acylation4-Acyl-2-[(triethylsilyl)oxy]phenolAvoidance of steric clash between the acyl group and the silyl ether.

Directed Ortho-Metalation

In contrast to electrophilic substitution, directed ortho-metalation (DoM) offers a powerful strategy for functionalizing the position adjacent to the silyl ether group. In this type of reaction, the silyl ether acts as a directed metalation group (DMG). The oxygen atom can coordinate to a strong base, such as an organolithium reagent, positioning the base to deprotonate the adjacent ortho-hydrogen atom.

While direct computational studies on the ortho-lithiation of this compound are scarce, research on the ortho-lithiation of in situ N-silyl-protected O-aryl N-monoalkylcarbamates demonstrates the feasibility of this approach. researchgate.netcdnsciencepub.com In these systems, the silyl group is crucial for preventing side reactions and enabling selective deprotonation at the ortho position. researchgate.netcdnsciencepub.com Theoretical studies on the diastereoselective ortho-lithiations of other complex molecules have highlighted the importance of coordinating additives and the formation of specific transition state models in determining the reaction's outcome. nih.gov

For this compound, it is predicted that treatment with a strong base like n-butyllithium in the presence of a coordinating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) would lead to the formation of the corresponding 2-lithio derivative. This lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C6 position.

Reagent System Predicted Intermediate Potential Subsequent Reaction
n-BuLi / TMEDA6-Lithio-2-[(triethylsilyl)oxy]phenolQuenching with an electrophile (e.g., CO2, aldehydes, alkyl halides) to introduce a new substituent at the C6 position.

Influence on Radical Reactions

Computational studies on substituted phenols have explored the effects of substituents on properties like the O-H bond dissociation energy (BDE), which is critical for predicting reactivity in radical-mediated processes. acs.org These studies have established that both polar and radical stabilization effects play a role. acs.org While this compound lacks the phenolic proton, the electronic nature of the silyl ether can still influence the stability of any radical intermediates formed on the aromatic ring.

The -OSi(C2H5)3 group is generally considered to be electron-donating, which would stabilize a radical cation intermediate. In reactions involving single electron transfer (SET) from the aromatic ring, the silyl ether group would be expected to lower the oxidation potential compared to unsubstituted benzene, thus increasing the reactivity towards SET.

Computational models have also been used to analyze the toxicity of substituted phenols, which is often related to the rate of phenoxyl radical formation. nih.govacs.org These studies show a correlation between the electronic properties of the substituent and the activation energies for reactions with radicals. nih.govacs.org For this compound, while phenoxyl radical formation is not possible, the principles from these studies suggest that the electron-donating nature of the silyl ether would influence the energetics of any radical-involved reaction pathway.

Future Research Directions and Emerging Perspectives

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is a paramount goal in modern chemistry. For 2-[(Triethylsilyl)oxy]phenol, future research is anticipated to move beyond traditional synthesis, which often relies on the use of silyl (B83357) chlorides or triflates. semanticscholar.org A key focus will be the exploration of catalytic systems that promote sustainability.

One promising avenue is the use of biocatalysts. Enzymes like silicatein-α (Silα), derived from marine sponges, have demonstrated the ability to catalyze the formation of silicon-oxygen bonds. semanticscholar.orgresearchgate.netmanchester.ac.uk While initial studies have shown a preference for the silylation of phenols, the conversion rates have been modest. semanticscholar.orgresearchgate.netmanchester.ac.uk Future work will likely involve the directed evolution of such enzymes to enhance their catalytic efficiency and substrate specificity for the synthesis of compounds like this compound. researchgate.netmanchester.ac.uk This bio-inspired approach offers a milder and more sustainable alternative to conventional chemical methods. researchgate.net

Another area of interest is the development of novel catalytic systems for C-H silylation. Recent advancements have demonstrated the use of transition metal catalysts, such as those based on iridium and rhodium, for the ortho-C-H silylation of phenols using traceless directing groups. nih.govresearchgate.net This strategy allows for the direct and highly selective formation of C-Si bonds. nih.govresearchgate.net Further research in this area could lead to more direct and atom-economical routes to this compound and its derivatives.

The Heck cross-coupling reaction, a powerful tool for C-C bond formation, also presents opportunities for creating complex molecules derived from phenolic starting materials. nih.gov Exploring variations of this and other cross-coupling reactions could lead to novel synthetic pathways for functionalized derivatives of this compound.

Discovery of Unprecedented Reactivity Patterns and Catalytic Roles

Beyond its synthesis, the reactivity of this compound itself is a field ripe for exploration. The interplay between the silyl ether and the phenolic hydroxyl group can lead to unique reactivity patterns that are not observed in simpler phenols or silyl ethers.

Future research could investigate the role of this compound as a ligand in catalysis. The oxygen atoms of the hydroxyl and silyloxy groups can act as a bidentate ligand, coordinating to metal centers and influencing the outcome of catalytic reactions. The steric and electronic properties of the triethylsilyl group can be fine-tuned to modulate the catalytic activity and selectivity of the resulting metal complexes.

Furthermore, the compound could serve as a precursor to other valuable chemical entities. For instance, the silyl group can be cleaved under specific conditions to regenerate the catechol-like structure, which is a key motif in many natural products and pharmaceuticals. The selective cleavage of the silyl ether in the presence of other functional groups is an area that warrants further investigation.

The catalytic oxidation of phenolic compounds is another area of interest. Studies on related cobalt-Schiff base complexes have shown selective conversion of lignin (B12514952) models to benzoquinones. researchgate.net Investigating the behavior of this compound under similar oxidative conditions could reveal new pathways to valuable quinone-based structures.

Integration into Advanced Materials Science and Polymer Chemistry Research

The unique structure of this compound makes it an attractive building block for the development of advanced materials. The presence of both a reactive hydroxyl group and a bulky, hydrophobic triethylsilyl group allows for the creation of polymers with tailored properties.

In polymer chemistry, this compound could be incorporated into polymer backbones or used as a functional monomer. The hydroxyl group can participate in polymerization reactions, such as condensation polymerization, while the triethylsilyl group can impart desirable properties like thermal stability, hydrophobicity, and solubility in organic solvents. Research into the synthesis of multi-hydroxyl-containing porous organic polymers based on phenol (B47542) formaldehyde (B43269) chemistry has shown promise for applications like carbon dioxide capture. rsc.org Incorporating silylated phenols into such frameworks could enhance their performance and tailor their surface properties.

The development of bio-inspired materials is another emerging trend. researchgate.net The structure of this compound could be used to mimic certain biological structures or to create materials with specific biocompatible or bioactive properties. For example, it could be used to modify the surfaces of biomedical implants to improve their compatibility with surrounding tissues.

Bio-Inspired Synthesis and Biocatalytic Applications Beyond Silylation

The principles of bio-inspired synthesis, which draw inspiration from natural processes, offer a powerful paradigm for chemical innovation. nih.govchimia.ch In the context of this compound, this could involve using the compound as a starting material in syntheses that mimic biosynthetic pathways.

Biocatalysis, the use of enzymes to perform chemical transformations, is a key component of bio-inspired synthesis. While the use of enzymes for the silylation of phenols is an active area of research, future work could explore other biocatalytic transformations of this compound. semanticscholar.orgresearchgate.netmanchester.ac.ukresearchgate.net For example, oxidoreductase enzymes could be used to selectively oxidize the phenolic ring, leading to the formation of valuable specialty chemicals. mdpi.com

The development of bio-inspired molecules and materials often involves the creation of complex architectures from simpler building blocks. chimia.ch The dual functionality of this compound makes it an ideal candidate for such endeavors. It could be used in the synthesis of complex natural product analogs or in the construction of self-assembling systems.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the phenolic proton substitution and silyl group integration. ²⁹Si NMR (if accessible) verifies silyl ether formation (δ ≈ 5–10 ppm for triethylsilyl groups) .
  • IR Spectroscopy : Absence of the O–H stretch (~3200 cm⁻¹) confirms successful protection of the phenolic hydroxyl .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 252.15 for C₁₂H₂₀O₂Si) .

What are the key stability considerations for storage and handling?

Q. Basic

  • Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis. Desiccants (e.g., molecular sieves) are critical for long-term stability .
  • Handling : Use nitrile gloves, lab coats, and safety goggles. Avoid exposure to moisture or acidic/basic vapors during weighing .

How does the triethylsilyl group influence reactivity in multi-step syntheses?

Advanced
The triethylsilyl (TES) group acts as a robust protecting agent for phenolic hydroxyls, enabling selective functionalization of other reactive sites (e.g., alkylation or acylation). Its moderate steric bulk balances stability and ease of removal (e.g., using TBAF in THF). In taxane synthesis, TES-protected intermediates facilitate selective epoxidation or esterification .

How can researchers resolve contradictions between theoretical and experimental spectral data?

Q. Advanced

  • X-ray Crystallography : Resolves ambiguities in molecular conformation (e.g., silyl group orientation) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts and compare with experimental data to validate structures .

What strategies mitigate hydrolysis of the silyl ether group under acidic/basic conditions?

Q. Advanced

  • Solvent Choice : Use aprotic solvents (e.g., DCM, THF) to minimize nucleophilic attack.
  • pH Control : Maintain neutral conditions; avoid strong acids (e.g., TFA) or bases (e.g., NaOH) during downstream reactions.
  • Additives : Include mild proton scavengers (e.g., 2,6-lutidine) in reaction mixtures .

What role does this compound play in synthesizing taxane derivatives?

Advanced
In taxane synthesis (e.g., paclitaxel intermediates), the TES group protects hydroxyls during key steps like side-chain coupling or oxidation. For instance, TES-protected intermediates enable selective deprotection at later stages without disrupting ester linkages .

How can trace impurities be quantified in this compound batches?

Q. Methodological

  • HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30 v/v) at 1 mL/min. Calibrate against certified reference standards to quantify silanol byproducts (<0.5% acceptable) .

How does steric hindrance from the triethylsilyl group affect nucleophilic reactions?

Advanced
The TES group’s steric bulk (≈184 ų) can hinder nucleophilic attack at adjacent positions. For example, in SN2 reactions, competing elimination pathways may dominate. Steric maps (e.g., using MOE software) predict accessibility of reactive sites .

What are best practices for scaling up synthesis from milligram to gram scale?

Q. Methodological

  • Parameter Optimization : Adjust reaction time (24→48 hours) and temperature (25→40°C) to maintain yield.
  • Purification : Replace column chromatography with fractional distillation or recrystallization (hexane/ethyl acetate).
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.